molecular formula C7H11N3O B6192126 (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 2680534-12-5

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B6192126
CAS No.: 2680534-12-5
M. Wt: 153.2
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Description

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol: is an organic compound with the molecular formula C7H11N3O It is a member of the triazole family, characterized by a triazole ring, a cyclopropyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclopropylamine with methyl isocyanate to form the intermediate, which is then cyclized to produce the triazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
  • (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
  • (5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine

Comparison:

  • (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Similar in structure but contains an acetic acid group instead of a methanol group. This difference affects its solubility and reactivity.
  • (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Contains a bromine atom, which can significantly alter its chemical properties and biological activity.
  • (5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Contains an amine group, which can affect its basicity and interaction with biological targets.

Conclusion

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2680534-12-5

Molecular Formula

C7H11N3O

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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